molecular formula C22H20N6O3 B11267370 3-(4-Methoxyphenyl)-5,7-dimethyl-9-benzyl-5,7,9-trihydro-1,2,4-triazolo[3,4-i] purine-6,8-dione

3-(4-Methoxyphenyl)-5,7-dimethyl-9-benzyl-5,7,9-trihydro-1,2,4-triazolo[3,4-i] purine-6,8-dione

Cat. No.: B11267370
M. Wt: 416.4 g/mol
InChI Key: NKQLDKVEZIVKDE-UHFFFAOYSA-N
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Description

9-benzyl-3-(4-methoxyphenyl)-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is a heterocyclic compound that belongs to the triazolopyrimidine class. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, along with benzyl, methoxyphenyl, and dimethyl substituents. These structural features contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-benzyl-3-(4-methoxyphenyl)-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through the cyclization of appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions.

    Fusion with Pyrimidine Ring: The triazole ring is then fused with a pyrimidine ring through a series of condensation reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of Substituents: The benzyl, methoxyphenyl, and dimethyl groups are introduced through various substitution reactions, using reagents such as benzyl halides, methoxyphenyl halides, and methylating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and dimethyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the triazole ring or the benzyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and methoxyphenyl positions, using reagents such as halides or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Benzyl halides, methoxyphenyl halides, methylating agents

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies and receptor binding assays.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. Its ability to interact with various biological targets makes it a promising lead compound for drug development.

Industry

In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of applications.

Mechanism of Action

The mechanism of action of 9-benzyl-3-(4-methoxyphenyl)-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. It can also interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share the triazole ring but differ in the fused ring system and substituents.

    1,2,4-Triazolo[4,3-a]pyrimidines: These compounds have a similar triazole-pyrimidine fusion but differ in the position of the triazole ring and substituents.

    1,2,4-Triazolo[1,5-c]pyrimidines: These compounds have a different fusion pattern and substituents compared to the target compound.

Uniqueness

The uniqueness of 9-benzyl-3-(4-methoxyphenyl)-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione lies in its specific combination of substituents and the triazole-pyrimidine fusion, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C22H20N6O3

Molecular Weight

416.4 g/mol

IUPAC Name

5-benzyl-8-(4-methoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione

InChI

InChI=1S/C22H20N6O3/c1-25-19-17(20(29)26(2)22(25)30)27(13-14-7-5-4-6-8-14)21-24-23-18(28(19)21)15-9-11-16(31-3)12-10-15/h4-12H,13H2,1-3H3

InChI Key

NKQLDKVEZIVKDE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C3=NN=C(N23)C4=CC=C(C=C4)OC)CC5=CC=CC=C5

Origin of Product

United States

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